molecular formula C10H22N2O2Si B14345593 N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide CAS No. 93753-55-0

N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide

Katalognummer: B14345593
CAS-Nummer: 93753-55-0
Molekulargewicht: 230.38 g/mol
InChI-Schlüssel: BCYQVOWDENZXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide is an organic compound with a unique structure that includes a formamide group and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide can be achieved through a multi-step process. One common method involves the reaction of 3-trimethylsilylpropylamine with ethyl formate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other formamides and trimethylsilyl derivatives, such as N-formylmorpholine and trimethylsilylformamide .

Uniqueness

N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

93753-55-0

Molekularformel

C10H22N2O2Si

Molekulargewicht

230.38 g/mol

IUPAC-Name

N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide

InChI

InChI=1S/C10H22N2O2Si/c1-15(2,3)8-4-6-12(10-14)7-5-11-9-13/h9-10H,4-8H2,1-3H3,(H,11,13)

InChI-Schlüssel

BCYQVOWDENZXNB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCCN(CCNC=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.